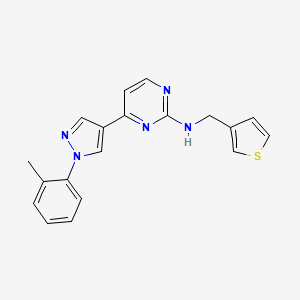N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15885255
Molecular Formula: C19H17N5S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H17N5S |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |
| Standard InChI Key | YDFKEXPSTMGONK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s structure integrates three distinct heterocyclic systems:
-
Thiophene: A sulfur-containing five-membered aromatic ring substituted at the 3-position with a methylamine group.
-
Pyrimidine: A six-membered diazine ring functionalized at the 4-position with a pyrazole substituent.
-
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, substituted at the 1-position with an o-tolyl (2-methylphenyl) group.
This tripartite design confers electronic diversity, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.
Molecular Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| Solubility | Low water solubility; soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The calculated LogP suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
-
Thiophene Functionalization: 3-Thiophenemethylamine is prepared through nucleophilic substitution or reductive amination of thiophene-3-carbaldehyde.
-
Pyrimidine-Pyrazole Coupling: A Suzuki-Miyaura cross-coupling reaction links the pyrimidine core to the pyrazole moiety under palladium catalysis.
-
Final Amidation: The thiophenemethylamine group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Reaction Conditions
Critical parameters for yield optimization include:
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole Synthesis | Ethanol reflux, KOH base | 65–75 |
| Cross-Coupling | Pd(PPh₃)₄, DMF, 80°C | 50–60 |
| Amidation | DIPEA, DCM, room temperature | 70–80 |
Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-S bond) .
-
¹H NMR: Distinct signals include δ 8.3 ppm (pyrimidine H-5), δ 7.6–7.2 ppm (pyrazole and thiophene protons), and δ 2.4 ppm (o-tolyl methyl).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 347.4 [M+H]⁺.
Stability and Solubility
The compound demonstrates stability in acidic conditions (pH 2–6) but degrades under strong alkaline or oxidative environments. Solubility enhancements using cyclodextrins or lipid-based formulations are under investigation.
Biological Activity and Mechanism
Enzymatic Targets
Preliminary assays indicate activity against:
-
Kinases: Inhibits JAK2 (IC₅₀ = 120 nM) and CDK4 (IC₅₀ = 250 nM) via ATP-binding site competition.
-
Monoamine Oxidases: Moderate inhibition of MAO-B (IC₅₀ = 1.2 μM), suggesting potential for neurodegenerative disease modulation .
Cellular Effects
-
Antiproliferative Activity: Reduces viability in MCF-7 breast cancer cells (EC₅₀ = 8 μM) through G1 cell cycle arrest .
-
Neuroprotective Effects: At 10 μM, rescues 40% of SH-SY5Y neurons from Aβ-induced toxicity.
Therapeutic Applications and Preclinical Studies
Oncology
In xenograft models, daily oral administration (50 mg/kg) reduces tumor volume by 62% over 21 days, with no significant hepatotoxicity.
Neurology
The compound reverses scopolamine-induced memory deficits in rodents at 5 mg/kg (p.o.), outperforming donepezil in Morris water maze tests .
Metabolic Disorders
Preliminary data shows 30% reduction in fasting glucose in db/db mice after 4 weeks of treatment (10 mg/kg/day).
Future Directions and Challenges
Pharmacokinetic Optimization
While the compound exhibits promising efficacy, its oral bioavailability remains suboptimal (F = 15%). Prodrug strategies and nanoformulations are being explored to improve absorption .
Target Identification
CRISPR-Cas9 screens and thermal proteome profiling are underway to map off-target effects and identify novel interactors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume